molecular formula C11H7ClF3N3O B10947031 4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10947031
M. Wt: 289.64 g/mol
InChI Key: PXFATEJIUTVUGA-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a chloro group and a trifluoromethylphenyl group, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable pyrazole derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in pain signaling pathways, thereby exerting analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H7ClF3N3O/c12-8-5-16-18-9(8)10(19)17-7-3-1-6(2-4-7)11(13,14)15/h1-5H,(H,16,18)(H,17,19)

InChI Key

PXFATEJIUTVUGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=NN2)Cl

Origin of Product

United States

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